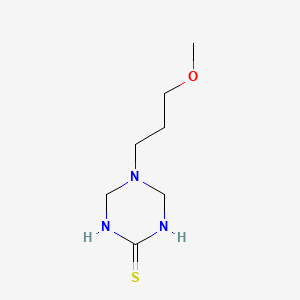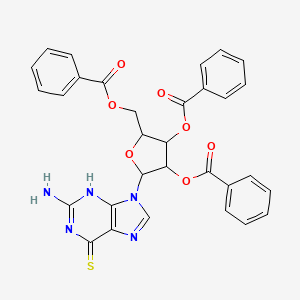![molecular formula C9H15N3O B11943385 [(2-Methylcyclohexen-1-yl)methylideneamino]urea CAS No. 102943-52-2](/img/structure/B11943385.png)
[(2-Methylcyclohexen-1-yl)methylideneamino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Methylcyclohexen-1-yl)methylideneamino]urea is a chemical compound with the molecular formula C9H16N2O It is known for its unique structure, which includes a cyclohexene ring substituted with a methyl group and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylcyclohexen-1-yl)methylideneamino]urea typically involves the reaction of 2-methylcyclohexanone with urea in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-Methylcyclohexanone and urea.
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.
Solvent: Ethanol or methanol.
Reaction Conditions: Moderate temperatures (50-70°C) and stirring for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Methylcyclohexen-1-yl)methylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted urea derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
[(2-Methylcyclohexen-1-yl)methylideneamino]urea has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2-Methylcyclohexen-1-yl)methylideneamino]urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
[(2-Methylcyclohexen-1-yl)methylideneamino]urea can be compared with other similar compounds, such as:
1-Methylcyclohexene: A simpler analog with a similar cyclohexene ring but lacking the urea moiety.
3-Methylcyclohexene: Another analog with a different position of the methyl group.
4-Methylcyclohexene: Similar to 1-Methylcyclohexene but with the methyl group in a different position.
Propriétés
Numéro CAS |
102943-52-2 |
|---|---|
Formule moléculaire |
C9H15N3O |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
[(2-methylcyclohexen-1-yl)methylideneamino]urea |
InChI |
InChI=1S/C9H15N3O/c1-7-4-2-3-5-8(7)6-11-12-9(10)13/h6H,2-5H2,1H3,(H3,10,12,13) |
Clé InChI |
SNORNDIJWKDGOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCCC1)C=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine](/img/structure/B11943302.png)



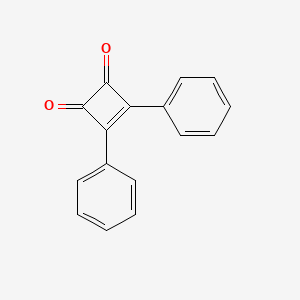
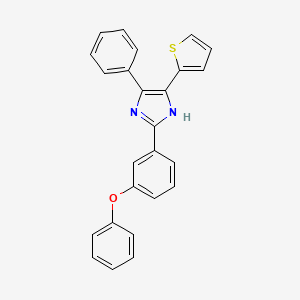

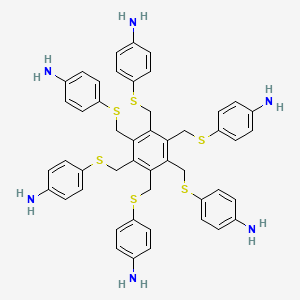

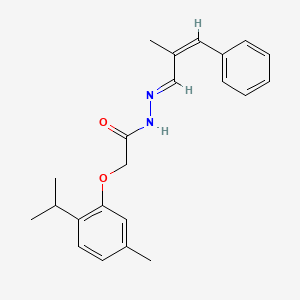
![4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11943371.png)
